Stereochemical Configuration vs. Pharmacological Activity: (3S,3aR,6aS) Is the Enantiomer of the Active Darunavir P2 Ligand
The (3S,3aR,6aS) configuration is the exact enantiomer (mirror image) of the (3R,3aS,6aR) bis-THF alcohol that serves as the high-affinity P2 ligand in darunavir. Darunavir, incorporating (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, exhibits an HIV-1 protease IC₅₀ of 3–6 nM against wild-type laboratory strains and maintains low-nanomolar potency against multidrug-resistant clinical isolates [1]. The (3S,3aR,6aS) enantiomer is explicitly classified as an isomeric impurity of Bisfuranol and is not incorporated into the active pharmaceutical ingredient; its inverted configuration at all three stereocenters (C3, C3a, C6a) precludes the precise hydrogen-bonding network with Asp29 and Asp30 NH in the S2 subsite that is essential for protease inhibition [2].
| Evidence Dimension | Stereochemical configuration and corresponding HIV-1 protease inhibitory activity |
|---|---|
| Target Compound Data | (3S,3aR,6aS): Enantiomer of active ligand; designated as isomeric impurity (Bisfuranol Impurity 1 / Darunavir Impurity 13); not reported as an active HIV-1 protease inhibitor P2 ligand |
| Comparator Or Baseline | (3R,3aS,6aR): Active P2 ligand in darunavir; darunavir HIV-1 protease IC₅₀ = 3–6 nM against wild-type laboratory strains; retains potency against multidrug-resistant HIV-1 variants [1] |
| Quantified Difference | Complete inversion of all three stereocenters (3S vs. 3R; 3aR vs. 3aS; 6aS vs. 6aR); enantiomeric relationship results in fundamentally distinct biological recognition; (3S,3aR,6aS) classified as impurity rather than active ligand |
| Conditions | HIV-1 protease enzyme inhibition assay; wild-type and multidrug-resistant clinical HIV-1 isolates; darunavir (TMC114) development program [1] |
Why This Matters
Procurement for drug substance synthesis demands the (3R,3aS,6aR) enantiomer; ordering (3S,3aR,6aS) instead would yield an inactive enantiomer incapable of forming the critical protease-inhibitor hydrogen bonds, while procurement for impurity reference standard applications requires the exact (3S,3aR,6aS) stereochemistry specified in regulatory filings.
- [1] Surleraux, D.L.N.G.; Tahri, A.; Verschueren, W.G.; et al. Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. J. Med. Chem. 2005, 48 (6), 1813–1822. View Source
- [2] Ghosh, A.K.; Kincaid, J.F.; Walters, D.E.; et al. Nonpeptidal P2 Ligands for HIV Protease Inhibitors: Structure-Based Design, Synthesis, and Biological Evaluation. J. Med. Chem. 1996, 39 (17), 3278–3290. View Source
